molecular formula C22H23ClN2O2 B14965853 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] CAS No. 303059-74-7

9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]

Cat. No.: B14965853
CAS No.: 303059-74-7
M. Wt: 382.9 g/mol
InChI Key: DQUOYOVNSNFZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This spirocyclic compound features a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a cyclohexane ring. Key substituents include a chloro group at position 9 and a 4-methoxyphenyl group at position 2 (Fig. 1). The spiro architecture confers conformational rigidity, which is critical for interactions with biological targets . Its molecular formula is C24H24ClN2O2, with an average mass of 416.91 g/mol .

Properties

CAS No.

303059-74-7

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

IUPAC Name

9-chloro-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C22H23ClN2O2/c1-26-17-8-5-15(6-9-17)19-14-20-18-13-16(23)7-10-21(18)27-22(25(20)24-19)11-3-2-4-12-22/h5-10,13,20H,2-4,11-12,14H2,1H3

InChI Key

DQUOYOVNSNFZAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] typically involves multi-step reactions starting from readily available precursors. One common route includes the condensation of 4-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable chloro-substituted benzoxazine derivative under acidic conditions to yield the final spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is often related to its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to selective inhibition or activation of pathways .

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound ID Substituent at Position 2 Core Structure Key Properties/Activities Reference
Target Compound 4-Methoxyphenyl Spiro[cyclohexane-1,5'-...] High rigidity; potential CNS activity
330209-37-5 Phenyl Spiro[cyclohexane-1,5'-...] Lower polarity; reduced bioavailability
332061-13-9 4-Methylphenyl Spiro[cyclopentane-1,5'-...] Increased lipophilicity; cyclopentane strain
9-CL-2-(3-MEO-PH)-... 3-Methoxyphenyl Spiro[cyclohexane-1,5'-...] Altered electronic effects; steric hindrance

Key Insights :

  • The cyclopentane analog () introduces ring strain, which may affect stability but improve membrane permeability .

Modifications at Position 5

Compound ID Substituent at Position 5 Notable Features Reference
Target Compound None (unsubstituted) Simpler synthesis; baseline activity
MFCD03934673 4-Pyridinyl Enhanced polarity; possible kinase inhibition
332061-29-7 4-Pyridinyl + 4-Methylphenyl Dual functionality; improved solubility
303061-28-1 5-Isopropyl Steric bulk; potential metabolic stability

Key Insights :

  • Pyridinyl substituents () introduce hydrogen-bonding capability, likely enhancing target selectivity .
  • The isopropyl group () may reduce oxidative metabolism, extending half-life .

Spiro Ring and Heterocyclic Modifications

Compound ID Spiro Ring Heterocyclic Core Impact on Properties Reference
Target Compound Cyclohexane Benzo[e]pyrazolo[1,5-c][1,3]oxazine Optimal balance of rigidity and solubility
332061-13-9 Cyclopentane Benzo[e]pyrazolo[1,5-c][1,3]oxazine Increased strain; altered pharmacokinetics
371144-82-0 Benzoxazine + Benzyloxy-phenyl Expanded aromatic system Enhanced π-π stacking; possible toxicity

Key Insights :

  • Cyclohexane provides conformational stability without excessive strain, making it preferable for drug design .
  • Larger aromatic systems () may improve binding affinity but raise toxicity concerns .

Biological Activity

9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. Its molecular formula is C22H23ClN2O2C_{22}H_{23}ClN_2O_2 with a molecular weight of approximately 382.9 g/mol .

Structural Characteristics

The distinctive spiro structure of this compound enables specific interactions with biological targets. The presence of a chloro group and a methoxyphenyl moiety enhances its chemical reactivity and potential biological interactions. The spiro linkage connects two rings through a single atom, which is crucial for its biological activity .

Biological Activity Overview

Research indicates that 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation and modulate immune responses. Its unique structure allows it to interact with various enzymes and receptors involved in cancer pathways .
  • Enzyme Interaction : The compound's ability to bind to specific enzymes or receptors is critical for understanding its mechanism of action. The spiro structure facilitates fitting into active sites, potentially inhibiting their activity or altering their function .

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound. Below are notable findings:

In Vitro Studies

  • Cell Proliferation Assays : In vitro assays have demonstrated that the compound can significantly reduce the proliferation of cancer cell lines, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Molecular docking studies have provided insights into how the compound interacts with specific biological targets. These studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression .

Comparative Analysis

A comparison with structurally similar compounds reveals distinct features that may enhance biological activity:

Compound NameStructure HighlightsUnique Features
7,9-Dichloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentaneContains two methoxy groupsEnhanced solubility and potential for increased biological activity
5'-Bromo-7,9-dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-oneFeatures a bromo substituentMay exhibit different reactivity patterns due to bromine's larger size

Synthesis Methods

The synthesis of 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] typically involves multi-step organic reactions starting from readily available precursors. The optimization of these steps can enhance yield and purity through the use of catalysts and controlled reaction conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.